[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of [1-(1-amino-2-methylpropyl)cyclobutyl]methanol is characterized by a quaternary carbon center at the cyclobutane ring, which serves as the attachment point for both a hydroxymethyl group and a complex aminoalkyl substituent. The compound possesses the molecular formula C₉H₁₉NO and a molecular weight of 157.26 daltons, reflecting its substantial structural complexity compared to simpler cyclobutylmethanol derivatives. The structural framework can be deconstructed into three primary components: the cyclobutane ring system, the hydroxymethyl functional group, and the branched 1-amino-2-methylpropyl substituent.
The cyclobutane ring system in this compound adopts the characteristic puckered conformation typical of four-membered carbocycles, which serves to minimize angle strain and torsional strain inherent in the small ring structure. The quaternary carbon substitution pattern at the 1-position of the cyclobutane ring creates a sterically congested environment that significantly influences the overall molecular conformation. The presence of two bulky substituents at this position forces the molecule to adopt specific conformational arrangements to minimize steric interactions between the hydroxymethyl and aminoalkyl groups.
The stereochemical configuration of the compound is particularly complex due to the presence of a stereogenic center within the amino-2-methylpropyl substituent. The carbon bearing the amino group represents a chiral center, creating the potential for enantiomeric forms of the molecule. The Simplified Molecular Input Line Entry System representation "CC(C)C(C1(CCC1)CO)N" reveals the branched nature of the substituent, with the isopropyl group creating additional steric bulk that influences the overall molecular shape.
Properties
IUPAC Name |
[1-(1-amino-2-methylpropyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)8(10)9(6-11)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHGGGURSFRRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CCC1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutylmethanol Core Synthesis
The cyclobutylmethanol moiety can be prepared via reduction of cyclobutylcarboxaldehyde or cyclobutylketone derivatives. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which convert carbonyl groups to primary alcohols efficiently.
Alternatively, cyclobutylmethanol can be synthesized by the reaction of cyclobutylmagnesium halide (a Grignard reagent) with formaldehyde, followed by aqueous workup to yield the primary alcohol.
Introduction of the 1-Amino-2-methylpropyl Side Chain
The 1-amino-2-methylpropyl substituent corresponds to an isobutylamine moiety attached via the 1-position carbon. This group can be introduced through reductive amination or nucleophilic substitution strategies:
Reductive Amination: The cyclobutylmethanol derivative bearing an aldehyde or ketone functionality at the 1-position can be reacted with 2-methylpropan-1-amine (isobutylamine) under reductive amination conditions. This typically involves the formation of an imine intermediate, followed by reduction using agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.
Nucleophilic Substitution: If a suitable leaving group (e.g., halide) is present at the 1-position of the cyclobutylmethanol, nucleophilic displacement by isobutylamine can be employed.
Protection and Deprotection Steps
To avoid side reactions, the amino group may be temporarily protected using standard protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), especially during multi-step syntheses involving sensitive intermediates. After the key transformations, deprotection is carried out under acidic or basic conditions.
Use of Organometallic Reagents and Catalysts
Grignard Reagents: For the alkylation of cyclobutyl intermediates, ethyl magnesium bromide or chloride can be used to introduce alkyl chains, as seen in analogous processes for related amino alcohols.
Hydrogenation: Catalytic hydrogenation under mild pressure (e.g., 1-5 bar H2) using palladium or platinum catalysts can be employed for the reduction of imines or nitro groups to amines.
Detailed Example Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of cyclobutylmethanol | Reaction of cyclobutylmagnesium bromide with formaldehyde, aqueous workup | Cyclobutylmethanol |
| 2 | Oxidation to cyclobutyl aldehyde | PCC (Pyridinium chlorochromate) or Swern oxidation | Cyclobutyl aldehyde |
| 3 | Reductive amination | Reaction of cyclobutyl aldehyde with 2-methylpropan-1-amine and NaBH3CN | This compound |
| 4 | Purification | Chromatography or crystallization | Pure target compound |
Summary Table of Key Reagents and Conditions
| Step | Reagent(s) | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Cyclobutylmagnesium bromide formation | Mg, cyclobutyl bromide | THF or diethyl ether | 0–25 °C | Inert atmosphere required |
| Formaldehyde addition | Formaldehyde (aqueous or paraformaldehyde) | THF or ether | 0–25 °C | Controlled addition to avoid overreaction |
| Oxidation to aldehyde | PCC or Swern oxidation reagents | DCM or DMSO | 0–25 °C | Mild conditions to prevent overoxidation |
| Reductive amination | 2-methylpropan-1-amine, NaBH3CN or catalytic hydrogenation | Methanol or ethanol | Room temperature to 60 °C | pH control critical for imine formation |
| Protection (optional) | Boc2O or Fmoc-Cl | Dichloromethane or DMF | 0–25 °C | Protect amino group if needed |
| Deprotection | TFA or piperidine | DCM or DMF | Room temperature | Acidic or basic conditions |
The preparation of this compound involves classical organic synthesis techniques centered on the formation of the cyclobutylmethanol core and the subsequent introduction of the aminoalkyl substituent via reductive amination or nucleophilic substitution. The use of organometallic reagents, protecting groups, and mild reduction conditions are critical components of the synthetic strategy. While direct experimental protocols for this compound are not explicitly documented in the literature or patents, the outlined methods are consistent with established practices for related amino alcohols and cyclobutyl derivatives.
This comprehensive analysis integrates diverse synthetic approaches and research findings to provide a professional and authoritative overview of the preparation methods for this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogenating agents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives
Reduction: Formation of secondary alcohols
Substitution: Formation of halogenated cyclobutyl derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol and analogous compounds:
Key Findings from Comparative Analysis
- Ring Size and Strain: Cyclobutyl-containing compounds (e.g., the target compound and (1-Methylcyclobutyl)methanol) exhibit higher ring strain than cyclopentyl derivatives (e.g., 1-Methylcyclopentanol), leading to increased reactivity in ring-opening or substitution reactions .
- This property is critical for pharmacokinetic optimization in drug design .
- Chromatographic Behavior: Sibutramine-related compounds (e.g., USP Compound B) with chlorophenyl and dimethylamine groups exhibit higher molecular weights (~313 Da) and distinct relative retention times (RRT 0.42–1.45) compared to simpler amino-alcohols, reflecting differences in hydrophobicity and ionization .
- Applications: Cyclopentenyl analogs (e.g., [1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol) are explicitly noted as pharmaceutical precursors, suggesting that ring unsaturation and substituent positioning influence bioactivity .
Biological Activity
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, with the chemical formula CHNO and CAS number 1803609-30-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Weight : 159.25 g/mol
- Structure : The compound features a cyclobutyl ring substituted with an aminoalkyl group and a hydroxymethyl group, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound is believed to modulate enzyme activity and influence signaling pathways critical for cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It has the potential to bind to specific receptors, altering their activity and downstream signaling.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. In vitro experiments have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, treatment with the compound resulted in a significant increase in apoptotic markers in breast cancer cell lines like MDA-MB-231 and Hs 578T .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics .
Study 1: Anticancer Activity
In a controlled study involving several breast cancer cell lines, this compound was tested for its efficacy in inducing apoptosis. The results indicated that at concentrations of 10 µM, the compound caused a significant increase in apoptotic cells compared to the control group (p < 0.05).
| Cell Line | Apoptosis Induction (%) | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 70 | 8 |
| Hs 578T | 65 | 10 |
Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Helicobacter pylori. The minimum inhibitory concentration (MIC) was determined to be 0.125 mg/mL, indicating potent antibacterial activity .
Research Findings
Research into this compound is ongoing, with several findings highlighting its potential:
- Selective Toxicity : The compound shows selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound enhances their efficacy, suggesting potential use in combination therapies.
- Bioavailability : Studies indicate favorable pharmacokinetic properties, including good solubility and stability in biological systems, which are essential for drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with cyclobutane derivatives and amino-alcohol precursors. For example, cyclobutylamine intermediates may undergo nucleophilic substitution or reductive amination with 2-methylpropanal derivatives. Catalysts like palladium (for coupling reactions) or borane-THF complexes (for reductions) are often employed. Reaction temperature (e.g., 0–80°C) and solvent polarity (e.g., THF vs. DCM) critically affect stereoselectivity. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity. Impurity profiles should be monitored using HPLC or GC-MS .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify cyclobutyl and amino-methyl substituents. FT-IR can confirm hydroxyl (-OH) and primary amine (-NH) stretches.
- Physicochemical Analysis : Determine logP via reverse-phase HPLC to assess hydrophobicity. Thermal stability is evaluated using differential scanning calorimetry (DSC), with decomposition temperatures typically >150°C.
- Stereochemical Purity : Chiral HPLC with columns like Chiralpak AD-H resolves enantiomers, while polarimetry quantifies optical rotation .
Q. What stability considerations are critical for handling and storing this compound in laboratory settings?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. LC-MS identifies major degradants (e.g., oxidation products at the amino group). Buffered solutions (pH 4–6) minimize hydrolysis of the cyclobutyl ring .
Advanced Research Questions
Q. How can impurity profiling and quantification be optimized for this compound using chromatographic methods?
- Methodological Answer : Utilize gas chromatography (GC) with flame-ionization detection and a phase G5 column (0.5 mm × 15 m). Temperature programming (100°C → 215°C at 18°C/min) resolves impurities like unreacted amines or cyclobutane byproducts. System suitability criteria (e.g., resolution ≥1.3 between critical pairs) ensure reproducibility. Quantify impurities via area normalization, with limits set at ≤0.1% for individual unspecified degradants .
Q. What structure-activity relationship (SAR) insights guide the design of this compound derivatives for enzyme inhibition?
- Methodological Answer :
- Amino Group Modifications : Replace the primary amine with tertiary amines (e.g., dimethylamino) to enhance blood-brain barrier penetration.
- Cyclobutyl Ring Substitutions : Introduce fluorine at the cyclobutyl ring to improve metabolic stability (e.g., CF analogues in ).
- Biological Testing : Screen derivatives against kinase panels (e.g., Mps1) using fluorescence polarization assays. IC values correlate with substituent electronegativity and steric bulk .
Q. What computational approaches predict the binding modes of this compound to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 3V6R for Mps1). The amino group forms hydrogen bonds with catalytic lysine residues, while the cyclobutyl moiety occupies hydrophobic pockets.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Root-mean-square fluctuation (RMSF) analysis identifies flexible regions affecting binding affinity .
Q. How do conflicting data on the compound’s solubility and bioavailability impact formulation strategies?
- Methodological Answer : Discrepancies in solubility (e.g., 2.5 mg/mL in water vs. 15 mg/mL in DMSO) arise from aggregation tendencies. Address this via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
